5-[(3-Hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
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Overview
Description
5-[(3-Hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one typically involves the condensation of 3-hydroxybenzaldehyde with 2-morpholin-4-yl-1,3-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the thiazole ring can be reduced to form a hydroxyl derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while reduction of the carbonyl group would produce a hydroxyl derivative.
Scientific Research Applications
5-[(3-Hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(3-Hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial proteins and disrupt their function, leading to cell death . In cancer research, the compound is believed to inhibit key enzymes involved in cell division, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-{[(2-Hydroxyphenyl)methylidene]amino}nicotinic acid: Another compound with a similar structure that exhibits antimicrobial activity.
3-[[(E)-(3-hydroxyphenyl)-methylidene]amino]-2-methyl-quinazolin-4(3H)-one: Known for its anticancer properties.
Uniqueness
What sets 5-[(3-Hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one apart is its unique combination of a thiazole ring with a morpholine moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse range of applications and potential as a therapeutic agent.
Properties
Molecular Formula |
C14H14N2O3S |
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Molecular Weight |
290.34 g/mol |
IUPAC Name |
5-[(3-hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H14N2O3S/c17-11-3-1-2-10(8-11)9-12-13(18)15-14(20-12)16-4-6-19-7-5-16/h1-3,8-9,17H,4-7H2 |
InChI Key |
NNVUGOHPNJXRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC(=CC=C3)O)S2 |
Origin of Product |
United States |
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